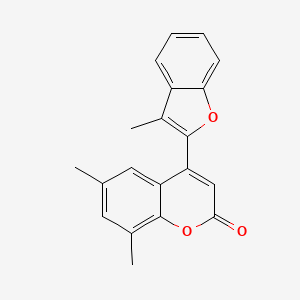

6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-11-8-12(2)19-15(9-11)16(10-18(21)23-19)20-13(3)14-6-4-5-7-17(14)22-20/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHHXSAHNBMTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing benzofuran rings have been studied for their various biological activities. They have shown potential in interacting with several biological targets, exhibiting activities such as antimicrobial and anticancer.

Mode of Action

It’s known that benzofuran derivatives can exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups.

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways.

Result of Action

Benzofuran derivatives have shown various biological activities, including antimicrobial and anticancer effects.

Biochemical Analysis

Biochemical Properties

It is known that benzofuran derivatives exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic.

Cellular Effects

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzofuran derivatives have been demonstrated to be potent topoisomerase I inhibitors, sigma receptors, Pim-1 inhibitors, farnesyl transferase inhibitors, histamine H3 receptors, and carbonic anhydrase inhibitors. These interactions suggest that 6,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one may exert its effects at the molecular level through similar mechanisms.

Biological Activity

6,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 304.34 g/mol. The structure features a chromen-2-one core with methyl substitutions at positions 6 and 8, and a 3-methyl-1-benzofuran-2-yl group at position 4.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.34 g/mol |

| IUPAC Name | This compound |

Antioxidant Activity

Research indicates that compounds in the chromen family exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It potentially inhibits the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest (G1 phase) |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes.

- Receptor Modulation : The compound could modulate receptors associated with pain and inflammation.

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of various chromen derivatives, including this compound. The results indicated that this compound had a significant capacity to reduce oxidative stress markers in cellular models .

Study on Anticancer Activity

In another study focusing on anticancer activity, researchers evaluated the effects of this compound on A549 lung cancer cells. The findings revealed that it reduced cell viability significantly and induced apoptosis through caspase activation .

Comparison with Similar Compounds

4-(3-Hydroxy-benzofuran-2-yl)-6,8-dimethyl-chromen-2-one (3g)

- Structure : Differs by a hydroxyl group on the benzofuran ring instead of a methyl group.

- IR data confirm a lactone C=O stretch at 1725 cm⁻¹ and O–H absorption at 3409 cm⁻¹, consistent with coumarin frameworks .

3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives

- Structure : Imidazo-thiazole substituent at the 3-position instead of benzofuran at the 4-position.

- Biological Impact : Demonstrated antiviral activity against parvovirus B19, with potency sensitive to substituent modifications. This highlights the importance of substitution position (3 vs. 4) for target engagement .

4,6,7-Trimethyl-8-Azodye Coumarins

- Structure : Azo groups (e.g., nitro, methoxy) at the 8-position.

- Functional Impact : Anti-corrosive properties were computationally validated via DFT, showing electron-withdrawing groups (e.g., nitro) enhance corrosion inhibition. The target compound’s methyl groups, being electron-donating, may lack such activity but offer greater stability .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound Name | Substituents (Position) | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 6,8-Me; 4-(3-Me-benzofuran) | Not reported | Not reported | Lactone C=O, Me groups |

| 4-(3-Hydroxy-benzofuran-2-yl)-6,8-dimethyl (3g) | 6,8-Me; 4-(3-OH-benzofuran) | 222–225 | 91 | Lactone C=O, OH, Me groups |

| 8-((2-Nitrophenyl)diazenyl)-4,6,7-trimethyl | 4,6,7-Me; 8-azo-nitro | Not reported | Not reported | Azo, NO₂, Me groups |

Q & A

Q. What are the key synthetic strategies for preparing 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation reactions. A common approach is the acid- or base-catalyzed coupling of a substituted benzofuran precursor with a chromenone derivative. For example:

- Step 1: Synthesis of the benzofuran moiety via cyclization of substituted phenols with propargyl alcohols under acidic conditions.

- Step 2: Condensation with 6,8-dimethyl-2H-chromen-2-one using catalysts like BF₃·Et₂O or K₂CO₃ in refluxing ethanol .

- Yield Optimization: Elevated temperatures (70–90°C) and inert atmospheres (N₂/Ar) improve yields by minimizing side reactions like oxidation of the benzofuran ring.

Table 1: Example Reaction Conditions and Yields

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Methyl-1-benzofuran-2-yl | BF₃·Et₂O | Ethanol | 80 | 62 |

| 5-Fluoro variant | K₂CO₃ | DMF | 100 | 55 |

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- X-ray crystallography (using SHELX software for refinement ) to resolve stereochemistry and confirm substituent positions.

- NMR spectroscopy: ¹H and ¹³C NMR to identify methyl groups (δ 2.1–2.5 ppm) and chromenone/benzofuran protons (δ 6.5–8.0 ppm).

- Mass spectrometry (HRMS): To verify molecular weight (e.g., [M+H]⁺ = 323.12 g/mol).

- IR spectroscopy: Confirms carbonyl (C=O) stretch at ~1700 cm⁻¹ and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Antioxidant assays: DPPH radical scavenging and FRAP tests, comparing IC₅₀ values against standards like ascorbic acid.

- Anti-inflammatory screening: Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (ELISA-based quantification).

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, substitution) impact biological activity, and what computational tools validate these effects?

- Substituent effects: Introducing electron-withdrawing groups (e.g., -F) on the benzofuran ring enhances antioxidant activity by stabilizing radical intermediates .

- DFT calculations: Used to map electron density distributions and predict reactive sites. For example, HOMO-LUMO gaps correlate with redox potential in antioxidant assays .

Table 2: Structure-Activity Relationships (SAR)

| Substituent Position | Group | Antioxidant IC₅₀ (µM) | COX-2 Inhibition (%) |

|---|---|---|---|

| Benzofuran C-3 | -CH₃ | 18.2 | 42 |

| Benzofuran C-5 | -F | 12.5 | 58 |

| Chromenone C-6 | -OCH₃ | 22.7 | 31 |

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in methyl groups: Common due to rotational freedom. Mitigated using SHELXL’s PART instruction to model partial occupancy .

- Twinned crystals: Resolved via the Hooft parameter method in SHELXL or using PLATON’s TWINABS .

- Data quality: High-resolution synchrotron data (d ≤ 0.8 Å) improves refinement of hydrogen bonding networks .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic profiling: Assess bioavailability via HPLC-MS to identify poor absorption or rapid metabolism.

- Metabolite identification: LC-HRMS detects phase I/II metabolites (e.g., hydroxylation at C-4 of chromenone) that may reduce efficacy .

- Dose-response optimization: Adjust dosing regimens in animal models to align with in vitro EC₅₀ values .

Q. What environmental fate studies are relevant for this compound, and how are they designed?

- Experimental design: Follow OECD guidelines for hydrolysis (pH 7–9), photolysis (UV-A/B), and biodegradation (OECD 301B).

- Analytical methods: Use LC-MS/MS to quantify degradation products (e.g., demethylated chromenone derivatives).

- Ecotoxicity: Daphnia magna acute toxicity tests (48h EC₅₀) and algal growth inhibition .

Q. How is computational modeling integrated to predict mechanism of action (e.g., enzyme inhibition)?

- Molecular docking: AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 (PDB: 5KIR) or Keap1-Nrf2 (PDB: 4L7D).

- MD simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).

- QSAR models: Use 2D/3D descriptors (e.g., logP, polar surface area) to predict IC₅₀ trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.